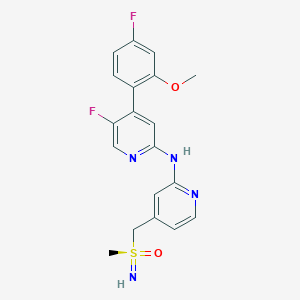
Enitociclib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enitociclib is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation and activation of transcription factors, including MYC. This compound has shown potential in treating various hematologic cancers, particularly those characterized by MYC overexpression, such as double-hit diffuse large B-cell lymphoma (DH-DLBCL) and other non-Hodgkin lymphomas .
Vorbereitungsmethoden
The synthesis of Enitociclib involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes and industrial production methods are proprietary and not fully disclosed, the compound’s preparation typically involves:
Formation of the core structure: This involves the synthesis of the pyridine and phenyl rings, which are crucial components of this compound.
Functional group modifications: Introduction of functional groups such as fluorine and methoxy groups to enhance the compound’s activity and selectivity.
Final assembly: Coupling of the core structure with other intermediates under controlled conditions to yield the final product
Analyse Chemischer Reaktionen
Enitociclib undergoes various chemical reactions, including:
Oxidation and reduction: These reactions can modify the oxidation state of the compound, potentially altering its activity.
Substitution reactions: Common reagents such as halogens and alkyl groups can be introduced to modify the compound’s properties.
Hydrolysis: This reaction can break down the compound into its constituent parts under acidic or basic conditions
Wissenschaftliche Forschungsanwendungen
Enitociclib has a wide range of scientific research applications, including:
Wirkmechanismus
Enitociclib exerts its effects by inhibiting the kinase activity of CDK9, thereby preventing the phosphorylation and activation of RNA polymerase II. This leads to the downregulation of transcription factors such as MYC and MCL1, resulting in cell cycle arrest and apoptosis. The compound’s ability to selectively target CDK9 makes it a promising therapeutic agent for cancers characterized by MYC overexpression .
Vergleich Mit ähnlichen Verbindungen
Enitociclib is compared with other CDK9 inhibitors such as atuveciclib and KB-0742. While all these compounds target CDK9, this compound is unique in its selectivity and potency, particularly in MYC-driven cancers. Similar compounds include:
Atuveciclib: Another CDK9 inhibitor with a different selectivity profile.
KB-0742: A CDK9 inhibitor with distinct pharmacokinetic properties
This compound’s unique selectivity and efficacy in targeting MYC-driven cancers make it a valuable addition to the arsenal of therapeutic agents for hematologic malignancies.
Eigenschaften
CAS-Nummer |
1610408-97-3 |
|---|---|
Molekularformel |
C19H18F2N4O2S |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25)/t28-/m0/s1 |
InChI-Schlüssel |
YZCUMZWULWOUMD-NDEPHWFRSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)C[S@@](=N)(=O)C |
Kanonische SMILES |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


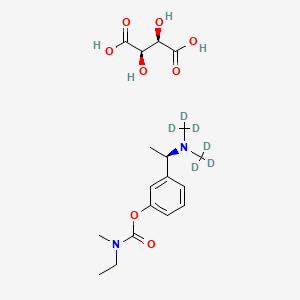
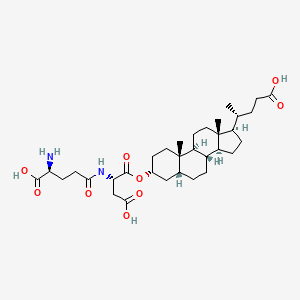
![N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid](/img/structure/B10800830.png)
![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B10800839.png)
![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B10800846.png)
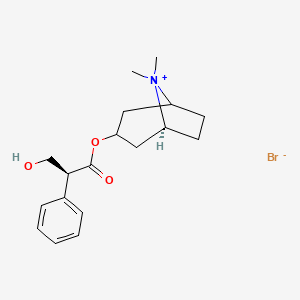
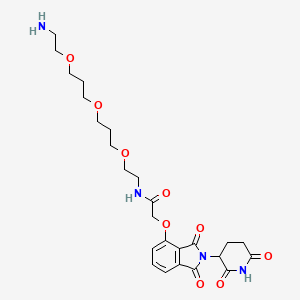
![2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid](/img/structure/B10800863.png)
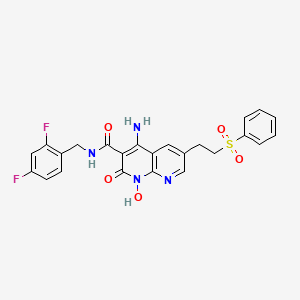
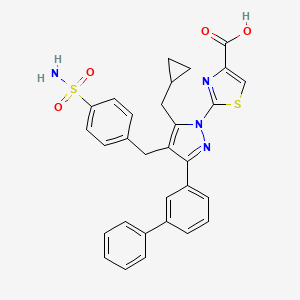
![N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10800876.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800881.png)
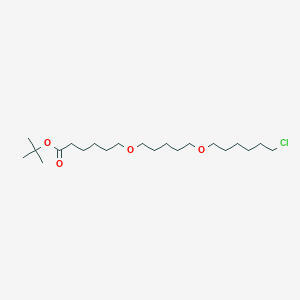
![N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B10800893.png)
